molecular formula C18H22FN3O3 B605605 AS1842856

AS1842856

Número de catálogo: B605605
Peso molecular: 347.4 g/mol
Clave InChI: MOMCHYGXXYBDCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AS1842856 is a small-molecule inhibitor selectively targeting FOXO1, a transcription factor involved in critical cellular processes such as apoptosis, metabolism, and cancer progression. It binds to unphosphorylated FOXO1, blocking its transcriptional activity . Preclinical studies highlight its efficacy in diverse disease models, including glioblastoma multiforme (GBM), basal-like breast cancer (BBC), obesity, diabetes, and HIV latency . Key findings include:

  • Cancer Therapy: Induces apoptosis by upregulating pro-apoptotic genes (e.g., FAS, BIM) and reducing colony formation in BBC and GBM cells .
  • HIV Research: Reactivates latent HIV proviruses in T cells, suggesting utility in "shock-and-kill" strategies .

Propiedades

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMCHYGXXYBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cell Line-Specific Dosing Regimens

This compound’s efficacy has been validated across glioblastoma (GBM), basal-like breast cancer (BBC), and neuronal cell lines, with variations in optimal dosing and exposure times:

Table 1: this compound Treatment Parameters in Cancer Cell Lines

Cell LineConcentration (μM)Duration (h)Outcome (Apoptosis Induction)Reference
BT549 (BBC)148FAS, BIM expression
LN229 (GBM)148Caspase-3 activation
SH-SY5Y (Neuronal)0.5–424↓ Tau hyperphosphorylation

In neuronal models, pretreatment with this compound (3 h) followed by co-treatment with okadaic acid (OA) effectively suppresses Tau hyperphosphorylation, a hallmark of Alzheimer’s pathology.

Analytical Techniques for Efficacy Assessment

Mechanistic Validation via Western Blotting

Post-treatment protein analysis involves:

  • Lysis Buffer : 2× sample buffer (125 mM Tris–HCl, 2% SDS, 8 M urea).

  • Electrophoresis : SDS-PAGE at 100 V for 1 h.

  • Transfer : PVDF membranes at 100 mA for 90 min.

  • Antibodies : Cleaved Caspase-3 (1:1000), β-actin (1:2000) .

Análisis De Reacciones Químicas

Tipos de Reacciones

AS1842856 principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales como la oxidación o reducción. Se une específicamente a la forma activa de FoxO1, inhibiendo su actividad transcripcional .

Reactivos y Condiciones Comunes

El compuesto se usa a menudo en experimentos de cultivo celular donde se disuelve en dimetilsulfóxido (DMSO) y se agrega al medio de cultivo. La concentración típica utilizada varía de 0,1 a 10 micromolar .

Principales Productos Formados

Como this compound es un inhibidor, no forma productos principales a través de reacciones químicas. En cambio, forma un complejo con FoxO1, lo que lleva a la inhibición de la transcripción mediada por FoxO1 .

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action
AS1842856 inhibits FoxO1, leading to increased apoptosis in cancer cells. Research indicates that treatment with this compound enhances pro-apoptotic gene expression and reduces colony formation in various cancer cell lines, including glioblastoma multiforme and basal-like breast cancer cells .

Case Studies

  • Glioblastoma Multiforme : In a study involving glioblastoma cell lines, this compound treatment resulted in significant apoptosis and reduced cell proliferation. Specifically, U87MG cells showed resistance to this compound, while other lines demonstrated decreased colony formation following treatment .
  • Colon Cancer : The inhibition of FoxO1 by this compound also impacted colon cancer cell lines (HCT116 and SW480), leading to reduced colony formation and increased apoptosis. This suggests a potential role for this compound in the treatment of colon cancer .

Wound Healing

Clinical Applications
this compound has shown promise in promoting wound healing, particularly in diabetic models. It acts by enhancing the healing process through the modulation of cellular pathways involved in tissue repair.

Research Findings
In pharmacodynamics experiments, this compound significantly improved wound healing in diabetic mice models. The compound was found to enhance the healing rate by modulating the activity of FoxO1, which is crucial for cellular responses to stress and inflammation .

Allergic Inflammation

Impact on Asthma
this compound has been studied for its effects on allergic asthmatic inflammation. In animal models, pretreatment with this compound reduced the expression of M2 macrophage-associated genes and cytokines involved in allergic responses, suggesting its potential utility in managing asthma .

Diabetes Management

Role in Glucose Metabolism
The inhibition of FoxO1 by this compound may also play a role in glucose metabolism regulation. Studies indicate that it can improve fasting glycemia levels in diabetic models, thereby contributing to diabetes management strategies .

Summary Table of Applications

Application AreaMechanismKey Findings
Cancer TreatmentInduces apoptosis via FoxO1 inhibitionIncreased pro-apoptotic gene expression; reduced colony formation in cancer cells
Wound HealingEnhances tissue repair processesSignificant improvement in diabetic wound healing rates
Allergic InflammationModulates immune responseReduced M2 macrophage activity and cytokine expression
Diabetes ManagementImproves glucose metabolismEnhanced fasting glycemia levels in diabetic models

Comparación Con Compuestos Similares

Pharmacological Profile

Compound Target IC50 (FOXO1) Selectivity Notes Key Applications
AS1842856 FOXO1, GSK3α/β 30 nM Broader efficacy in gene induction Cancer, obesity, diabetes, HIV
AS1708727 FOXO1 Not reported Limited to FOXO1 inhibition Cancer (colony suppression)
shRNA/Genetic FOXO1 N/A Specific but non-pharmacological Research tools

Key Insights :

  • This compound demonstrates superior potency in inducing pro-apoptotic genes (e.g., FAS and BIM) compared to AS1708727, which shows delayed or weaker effects .
  • Unlike genetic knockdown, this compound allows reversible FOXO1 inhibition, enabling controlled therapeutic modulation .

Efficacy in Cancer Models

Table 1: Colony Formation Reduction in Cell Lines
Cell Line This compound Effect AS1708727 Effect Resistance Notes
BT549 (BBC) Significant Moderate None observed
HCT116 (CRC) Significant Not tested None observed
U87MG (GBM) No effect Not tested FOXO3/4 redundancy

Key Insights :

  • This compound reduces colony formation in 6/7 tested cancer lines (e.g., LN18, MDA-MB-468) at 0.5–1 μM , while AS1708727 shows efficacy only in specific contexts .
  • U87MG resistance highlights FOXO1 functional redundancy with FOXO3/4 in certain cancers .

Gene Expression and Apoptosis Induction

Table 2: Pro-Apoptotic Gene Induction
Compound FAS Induction BIM Induction Time to Effect
This compound Robust (48h) Robust (48h) 2 days
AS1708727 Moderate (4d) None observed 4 days

Key Insights :

  • This compound rapidly upregulates both FAS and BIM, enhancing apoptosis in cancer stem cells (CSCs) and bulk tumor cells .
  • AS1708727’s delayed FAS induction limits its utility in acute therapeutic settings .

Selectivity and Off-Target Effects

  • This compound : Modulates FOXO3/4 expression indirectly via FOXO1 inhibition, suggesting cross-talk within the FOXO family . Recent studies also identify GSK3α/β inhibition, expanding its therapeutic scope .
  • AS1708727: No reported off-target effects but less comprehensive profiling .
  • Adverse Effects : this compound promotes osteoclast differentiation at high doses, a consideration in bone-related therapies .

Key Insights :

  • This compound’s versatility across oncology, metabolism, and virology is unmatched by similar compounds.
  • AS1708727 remains confined to early cancer research without broader therapeutic exploration.

Actividad Biológica

AS1842856 is a selective inhibitor of the FOXO1 transcription factor, which plays a significant role in various biological processes, including apoptosis, cell differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of this compound, supported by research findings and case studies.

This compound primarily functions by inhibiting the activity of FOXO1, a member of the Forkhead box O (FOXO) transcription factor family. FOXO1 is involved in regulating genes associated with cell survival, proliferation, and differentiation. By inhibiting FOXO1, this compound disrupts its ability to transactivate pro-apoptotic genes and other targets that promote cell survival.

  • Inhibition of Apoptosis : In glioblastoma and breast cancer cell lines, this compound treatment led to increased expression of pro-apoptotic genes such as FAS and BIM, resulting in enhanced apoptosis and reduced colony formation .
  • Cell Cycle Regulation : In osteosarcoma cell lines, this compound was shown to induce cell cycle arrest at the G2/M phase, indicating its potential to modulate cell proliferation .

Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits significant anti-cancer properties across various malignancies:

  • Acute Myeloid Leukemia (AML) : this compound effectively induced differentiation in AML cell lines by downregulating oncogenic pathways critical for leukemogenesis. It was found to suppress genes associated with the FOXO family and significantly reduced cell viability at concentrations ranging from 0.023 to 1.542 μM .
  • Adipogenesis Suppression : In studies focusing on adipogenesis, this compound inhibited lipid accumulation in preadipocytes by maintaining FOXO1 in a dephosphorylated state, thereby blocking its activation during adipocyte differentiation . This suggests a potential application in obesity management.

Case Study 1: Glioblastoma Treatment

A study involving GBM cells treated with this compound revealed a marked increase in apoptosis after 48 hours of exposure. The treatment led to a significant upregulation of pro-apoptotic genes and a decrease in cell viability, highlighting the compound's effectiveness against resistant cancer stem cells .

Case Study 2: Acute Myeloid Leukemia Differentiation

In another investigation, this compound was administered to various AML cell lines. The results showed that it induced differentiation while inhibiting proliferation by affecting critical signaling pathways. Microarray analysis post-treatment indicated significant changes in gene expression profiles, with 3361 genes showing differential expression .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Cancer Type Effect Mechanism IC50 (μM)
GlioblastomaIncreased apoptosisUpregulation of FAS and BIMNot specified
Acute Myeloid LeukemiaInduced differentiationDownregulation of oncogenic pathways0.023 - 1.542
Breast CancerReduced colony formationIncreased pro-apoptotic gene expressionNot specified
AdipogenesisSuppressed lipid accumulationMaintained FOXO1 in dephosphorylated stateNot specified

Q & A

What is the molecular mechanism by which AS1842856 inhibits Foxo1 transcriptional activity? (Basic)

This compound directly binds to the activated (non-phosphorylated) form of Foxo1, blocking its transcriptional activity without altering Foxo1 mRNA or protein levels. This inhibition is dose-dependent, with an IC50 of 30–33 nM in HepG2 cells. Methodologically, transient transfection assays using Foxo1-responsive promoters (e.g., G6Pase or PEPCK) and Western blotting to assess phosphorylation status (e.g., Ser256 phosphorylation) are critical for validation .

How selective is this compound for Foxo1 compared to other Foxo isoforms (e.g., Foxo3a, Foxo4)? (Basic)

At 0.1 μM, this compound inhibits 70% of Foxo1-mediated promoter activity in HepG2 cells, compared to only 3% and 20% inhibition for Foxo3a and Foxo4, respectively. To confirm selectivity, use isoform-specific luciferase reporter assays and compare dose-response curves across Foxo family members .

What experimental models are appropriate for studying this compound's anti-tumor effects in gastric adenocarcinoma? (Advanced)

  • In vitro : Patient-derived CCKBR+ gastric adenocarcinoma organoids treated with this compound (10 μM) combined with 5-FU. Assess tumor spheroid formation and apoptosis via Annexin V/PI staining.
  • In vivo : Nude mouse xenograft models with CCKBR+ tumors. Administer this compound (e.g., 10 mg/kg, oral) and monitor tumor growth suppression. Validate Foxo1-CCKBR axis inhibition using qPCR and immunohistochemistry .

How can researchers resolve contradictions in this compound's role in autophagy inhibition versus other pathways? (Advanced)

  • Perform autophagic flux assays (LC3-II turnover with/without bafilomycin A1) in cell lines where autophagy is reported (e.g., cancer cells) versus metabolic models (e.g., Fao hepatoma cells).
  • Use Foxo1 siRNA knockdown to distinguish Foxo1-dependent effects from off-target pathways. Compare outcomes with this compound-treated cells .

What in vivo protocols are recommended for evaluating this compound's glucose-lowering effects? (Advanced)

  • Animal models : Diabetic db/db mice (oral administration, 100 mg/kg).
  • Assays : Measure fasting blood glucose weekly, perform pyruvate tolerance tests, and quantify hepatic gluconeogenic genes (G6Pase, PEPCK) via qPCR. Include normal mice and insulin-treated controls .

How does this compound modulate PD-L1 expression in chemotherapy-treated cancer cells? (Advanced)

  • Treat cells (e.g., MCF7, U2OS) with this compound (1–10 μM) and camptothecin (CPT).
  • Quantify TERC (qRT-PCR) and PD-L1 (flow cytometry) levels. Use TERC siRNA to confirm mechanistic links between Foxo1 inhibition and PD-L1 suppression .

What methodologies are critical for studying this compound's impact on HIV-1 latency in T-cells? (Advanced)

  • Primary T-cell models : Treat cells with this compound (10 μM, 7 days).
  • Assays : Measure HIV-1 reactivation via p24 ELISA or viral RNA quantification. Validate Foxo1 inhibition using phospho-Akt/Foxo1 Western blots.
  • Metabolic profiling : Use high-resolution respirometry (Oroboros O2k) to assess oxidative phosphorylation changes .

How can this compound be used to study Foxo1's role in atherosclerosis? (Advanced)

  • Models : MϕRictor-KO mice (macrophage-specific mTORC2 knockout) injected with this compound (intraperitoneal).
  • Assays : Quantify serum IL-1β (ELISA), leukocyte inflammation markers, and atherosclerotic plaque burden. Combine with LPS challenges to probe Foxo1-IL-1β signaling .

Key Methodological Considerations

  • Dosage : In vitro: 0.1–10 μM; in vivo: 10–100 mg/kg (oral).
  • Controls : Always include insulin (Foxo1 inhibitor control) and vehicle-treated groups.
  • Data validation : Use orthogonal assays (e.g., Western blot + qPCR) to confirm target engagement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.